TPN171

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

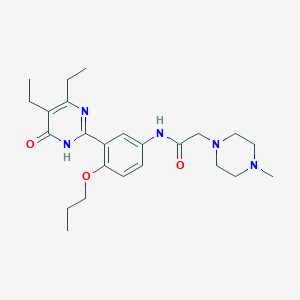

C24H35N5O3 |

|---|---|

分子量 |

441.6 g/mol |

IUPAC名 |

N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |

InChIキー |

PIOIVHHIGWTEJQ-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC |

製品の起源 |

United States |

Foundational & Exploratory

TPN171: A Novel Phosphodiesterase-5 Inhibitor for Pulmonary Hypertension - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical pharmacology of TPN171, a novel and potent phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary hypertension (PH).

Core Mechanism of Action: Selective PDE5 Inhibition

This compound exerts its therapeutic effect through the targeted inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the pulmonary vasculature.[1][2] In pulmonary arterial hypertension (PAH), the expression and activity of PDE5 are upregulated, leading to the rapid degradation of cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger in the nitric oxide (NO) signaling pathway, which plays a pivotal role in mediating vasodilation.[3][4]

By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within pulmonary artery smooth muscle cells.[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[4] This vasodilation of the pulmonary arteries reduces pulmonary vascular resistance and, consequently, lowers pulmonary arterial pressure.[1]

Signaling Pathway of this compound in Pulmonary Hypertension

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates sub-nanomolar potency against human recombinant PDE5 and exhibits significant selectivity over other PDE isoforms, particularly PDE6 (associated with visual disturbances) and PDE11.[5][6] This high selectivity suggests a favorable safety profile with a reduced risk of off-target effects.[5]

| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold) | PDE11 Selectivity (fold) |

| This compound | 0.62 [5][6][7] | 32 [5] | 1610 [5][6] |

| Sildenafil | 4.31[5][6] | 8[5] | >16,129 (for this compound)[6] |

| Tadalafil | 2.35[5][6] | >16,129 (for this compound)[6] | 9[5][6] |

Pharmacokinetic Profile in Healthy Volunteers

Phase 1 clinical trials in healthy adult volunteers have characterized the pharmacokinetic profile of this compound. The compound exhibits a dose-proportional pharmacokinetic profile and a half-life that supports the potential for once-daily administration.[1][3]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 0.667 hours[2][5] |

| Elimination Half-life (t1/2) | 8 - 10.9 hours[1][2][5] |

Preclinical Efficacy in Pulmonary Hypertension Models

Monocrotaline-Induced Pulmonary Hypertension in Rats

In a well-established rat model of pulmonary hypertension induced by monocrotaline (MCT), oral administration of this compound demonstrated a significant reduction in mean pulmonary artery pressure.[2][5] The effective dose of this compound in this model was noted to be substantially lower than that of sildenafil, highlighting its potent in vivo activity.[2][5]

Hypoxia and Monocrotaline-Induced Inflammation Models

Beyond its vasodilatory effects, this compound has been shown to possess anti-inflammatory properties.[8] In both hypoxia- and MCT-induced rat models of PH, this compound significantly reduced right ventricle systolic pressure (RVSP) and the right ventricle hypertrophy index (RVHI), and reversed pulmonary vascular remodeling.[8] Further investigation revealed that this compound markedly suppressed the activation of the NLRP3 inflammasome mediated by cathepsin B, suggesting a novel anti-inflammatory mechanism contributing to its therapeutic potential in PH.[8]

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human recombinant PDE isoforms.

-

Methodology: A standard in vitro enzymatic assay is employed. Briefly, purified recombinant human PDE enzymes (PDE1-11) are incubated with the respective substrate (cGMP or cAMP) in the presence of varying concentrations of the test compound (this compound, sildenafil, or tadalafil). The amount of hydrolyzed substrate is quantified, typically using radioisotope-labeled substrates or fluorescence-based detection methods. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Monocrotaline-Induced Pulmonary Hypertension Rat Model

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary hypertension.

-

Methodology:

-

Induction of PH: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).

-

Treatment: Following a period to allow for the development of PH (typically 2-3 weeks), animals are randomized to receive daily oral doses of this compound, a vehicle control, or a comparator drug (e.g., sildenafil) for a specified duration.

-

Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the RV weight to the LV+S weight (RVHI) is calculated as an index of right ventricular hypertrophy.

-

Histological Analysis: Lung tissue is collected, fixed, and sectioned for histological staining (e.g., hematoxylin and eosin) to assess the degree of pulmonary vascular remodeling.

-

Experimental Workflow for Preclinical PH Studies

Caption: Workflow for evaluating this compound in preclinical models of pulmonary hypertension.

Clinical Development

This compound has successfully completed Phase 1 clinical trials in healthy volunteers, where it was found to be generally safe and well-tolerated.[1] These studies established a favorable pharmacokinetic profile, supporting further investigation in patients with pulmonary arterial hypertension.[1][3] A proof-of-concept Phase 2a clinical trial (NCT04483115) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in adults with PAH.[1][5]

Conclusion

This compound is a potent and highly selective PDE5 inhibitor with a dual mechanism of action that includes both vasodilation and anti-inflammatory effects. Its robust preclinical efficacy in established animal models of pulmonary hypertension, coupled with a favorable pharmacokinetic and safety profile in early clinical trials, positions this compound as a promising therapeutic candidate for the treatment of pulmonary arterial hypertension. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ajmc.com [ajmc.com]

- 5. vigonvita.cn [vigonvita.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

TPN171: A Comprehensive Technical Guide to its Phosphodiesterase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Its high affinity and selectivity for PDE5 make it a promising therapeutic candidate for conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction. This document provides an in-depth technical overview of the phosphodiesterase selectivity profile of this compound, including quantitative inhibitory data, detailed experimental methodologies, and relevant signaling pathway visualizations to support further research and development efforts.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The human PDE family comprises 11 distinct families (PDE1-11), each with multiple isoforms that exhibit tissue-specific expression and substrate specificity. The development of selective PDE inhibitors has been a major focus in drug discovery, offering therapeutic potential for a variety of diseases.

This compound is a novel pyrimidinone-based compound that has demonstrated potent inhibitory activity against PDE5.[1] Understanding its selectivity profile across the entire PDE family is crucial for predicting its therapeutic efficacy and potential side-effect profile. This guide summarizes the available data on the selectivity of this compound and provides the necessary technical details for its scientific evaluation.

Quantitative Selectivity Profile

The inhibitory activity of this compound against various human recombinant phosphodiesterase isoforms has been characterized, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. This compound exhibits sub-nanomolar potency against PDE5 and demonstrates significant selectivity over other PDE families.

| Phosphodiesterase Isoform | Substrate | This compound IC50 (nM) | Selectivity vs. PDE5 (fold) |

| PDE1 | cGMP/cAMP | >10,000 | >16,129 |

| PDE2 | cGMP/cAMP | >10,000 | >16,129 |

| PDE3 | cAMP | >10,000 | >16,129 |

| PDE4 | cAMP | >10,000 | >16,129 |

| PDE5 | cGMP | 0.62 | 1 |

| PDE6 | cGMP | 19.84 | 32 |

| PDE7 | cAMP | >10,000 | >16,129 |

| PDE8 | cAMP | >10,000 | >16,129 |

| PDE9 | cGMP | >10,000 | >16,129 |

| PDE10 | cAMP/cGMP | >10,000 | >16,129 |

| PDE11 | cGMP/cAMP | 998.2 | 1610 |

*Values for PDE6 and PDE11 are calculated based on the reported selectivity ratios against PDE5.[1][2] Data for other isoforms where a specific IC50 is not available indicates activity beyond the tested concentrations.

Experimental Protocols

The determination of the phosphodiesterase inhibitory activity of this compound is typically performed using in vitro biochemical assays with purified recombinant human PDE enzymes. While the specific protocol for this compound is detailed in the primary literature, a general methodology is outlined below.

General Phosphodiesterase Inhibition Assay Protocol

A widely used method for assessing PDE inhibition is the radioenzymatic assay.

Materials:

-

Purified recombinant human PDE enzymes (e.g., from insect cells or E. coli expression systems).

-

[³H]-cGMP or [³H]-cAMP as a substrate.

-

Snake venom nucleotidase (e.g., from Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail and a scintillation counter.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).

-

This compound and other reference inhibitors (e.g., sildenafil, tadalafil) dissolved in DMSO.

Procedure:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of the test compound (this compound) or vehicle (DMSO), and the purified PDE enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE9, etc., or [³H]-cAMP for PDE4, PDE7, PDE8, etc.).

-

Incubation: The reaction mixture is incubated at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% to maintain linear reaction kinetics.

-

Termination of Reaction: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Nucleoside: After cooling, snake venom nucleotidase is added to the mixture and incubated for a further period. This enzyme converts the product of the PDE reaction (5'-GMP or 5'-AMP) into the corresponding nucleoside (guanosine or adenosine).

-

Separation of Products: The reaction mixture is then passed through an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) binds to the resin, while the uncharged radiolabeled nucleoside product passes through.

-

Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the cGMP Signaling Pathway

This compound exerts its therapeutic effect by inhibiting PDE5, which leads to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), resulting in a cascade of downstream effects, including vasodilation.

Caption: Mechanism of action of this compound in the nitric oxide/cGMP signaling pathway.

Experimental Workflow for Determining PDE Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a panel of phosphodiesterase enzymes.

Caption: General experimental workflow for phosphodiesterase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of phosphodiesterase type 5. Its sub-nanomolar affinity for PDE5, coupled with its significant selectivity against other PDE isoforms, underscores its potential as a targeted therapeutic agent. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound and other PDE5 inhibitors. Further investigation into the full selectivity profile and in vivo pharmacology of this compound will continue to elucidate its therapeutic utility.

References

TPN171: A Potent and Selective Inhibitor of Phosphodiesterase 5

This technical guide provides an in-depth overview of the inhibitory activity of TPN171 against phosphodiesterase 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.

Core Findings: In Vitro Inhibitory Potency

This compound has demonstrated potent inhibitory activity against the PDE5 enzyme in in vitro assays. Its half-maximal inhibitory concentration (IC50) has been determined to be 0.62 nM.[1][2] For comparative purposes, the IC50 values of two other well-known PDE5 inhibitors, sildenafil and tadalafil, were determined in the same study to be 4.31 nM and 2.35 nM, respectively.[1][2]

Comparative Inhibitory Activity Against PDE5

| Compound | IC50 Value (nM) |

| This compound | 0.62 [1][2] |

| Sildenafil | 4.31[1][2] |

| Tadalafil | 2.35[1][2] |

The PDE5 Signaling Pathway and Mechanism of Inhibition

Phosphodiesterase 5 is a critical enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the inactive 5'-guanosine monophosphate (5'-GMP). The nitric oxide (NO) signaling pathway is a key regulator of cGMP levels. Nitric oxide stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.

This compound, as a potent PDE5 inhibitor, blocks the degradation of cGMP. This leads to an accumulation of cGMP in cells, thereby amplifying the downstream signaling of the NO/cGMP pathway. This mechanism of action is central to the therapeutic effects of PDE5 inhibitors.

Experimental Protocols for IC50 Determination

The determination of the IC50 value for a PDE5 inhibitor like this compound involves a series of in vitro enzymatic assays. Below are detailed methodologies for common experimental protocols used for this purpose.

Label-Free Liquid Chromatography/Mass Spectrometry (LC/MS)-Based Enzymatic Activity Assay

This method directly measures the enzymatic activity of PDE5 by quantifying the substrate (cGMP) and the product (5'-GMP) without the need for labeled substrates.

a. Reagents and Materials:

-

Recombinant human PDE5A enzyme

-

Cyclic guanosine monophosphate (cGMP) as the substrate

-

This compound and other test compounds

-

Assay buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA), and 1 mM β-mercaptoethanol

-

Quenching solution (e.g., 100% methanol)

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)

b. Experimental Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

-

Enzyme Reaction: In a microplate, add the PDE5A enzyme to each well containing the various concentrations of the test compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding cGMP to each well.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

LC/MS Analysis: Analyze the samples using LC/MS to separate and quantify the amounts of cGMP and 5'-GMP.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound by comparing the amount of product formed to that in the control (no inhibitor).

-

IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.

a. Reagents and Materials:

-

Recombinant human PDE5A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

This compound and other test compounds

-

Assay buffer

-

Binding agent that specifically binds to the fluorescently labeled 5'-GMP product

-

Microplate reader capable of measuring fluorescence polarization

b. Experimental Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds.

-

Assay Setup: To each well of a microplate, add the diluted test compound and the PDE5A enzyme solution.

-

Pre-incubation: Incubate the plate to allow for compound-enzyme binding.

-

Reaction Initiation: Add the FAM-cGMP substrate to start the reaction.

-

Reaction Incubation: Incubate at a controlled temperature to allow for enzymatic activity.

-

Signal Detection: Add the binding agent and measure the fluorescence polarization. A decrease in polarization indicates substrate hydrolysis.

-

Data Analysis and IC50 Calculation: Calculate the percent inhibition based on the polarization values and determine the IC50 as described above.

References

- 1. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]

TPN171: A Technical Overview of a Novel PDE5 Inhibitor

An In-depth Guide on the Discovery, Development, and Clinical Profile of TPN171 for Researchers and Drug Development Professionals.

Introduction

This compound is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] Jointly developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd., this compound emerged from a research program focused on identifying new, highly efficient, and low-toxicity PDE5 inhibitors.[3] The discovery process was initiated by exploring flavonoids with high PDE5 inhibitory activity from the traditional Chinese medicine Epimedium.[4] Through a pharmacokinetics-driven optimization of a series of 4(3H)-pyrimidinones, this compound was identified as a clinical candidate with improved pharmacokinetic properties compared to its predecessors, aiming for once-daily oral administration.[5][6]

Mechanism of Action: PDE5 Inhibition

This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7] In conditions like PAH, upregulation of PDE5 in the lungs leads to rapid degradation of cGMP.[7] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to vasodilation of the pulmonary arteries and a reduction in pulmonary vascular resistance.[5]

Preclinical Development

In Vitro Pharmacology

This compound has demonstrated potent inhibitory activity against PDE5 in vitro. Comparative studies have shown its superior potency over existing PDE5 inhibitors, sildenafil and tadalafil.[3][4]

| Compound | PDE5 IC50 (nM) |

| This compound | 0.62 |

| Sildenafil | 4.31 |

| Tadalafil | 2.35 |

| Table 1: In Vitro PDE5 Inhibitory Activity.[3][4] |

Furthermore, this compound exhibits favorable selectivity for PDE5 over other phosphodiesterase isoforms, which is crucial for minimizing off-target side effects.[3][4]

| Compound | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |

| This compound | 32-fold | 1610-fold |

| Sildenafil | 8-fold | - |

| Tadalafil | - | 9-fold |

| Table 2: Selectivity Profile of this compound.[3][4] |

In Vivo Pharmacology

In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of this compound was shown to significantly reduce the mean pulmonary artery pressure. The effective dose of this compound was much lower than that of sildenafil, and it exhibited a longer-lasting effect.[3][5][6]

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase I Studies

A Phase I study in healthy subjects, comprised of single ascending-dose, food-effect, and multiple ascending-dose parts, established the initial safety and pharmacokinetic profile of TPN171H (the hydrochloride form of this compound).[8][9]

| Parameter | Value |

| Tmax (h) | 0.667 |

| t1/2 (h) | 8.02 - 10.88 |

| Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose).[3][8] |

The study found that this compound was rapidly absorbed, and its exposure (AUC and Cmax) was linear within the 5-30 mg dose range.[8] Administration with food was found to decrease the maximum plasma concentration (Cmax) and prolong the time to reach it (Tmax), but it did not affect the total exposure (AUC).[8] A slight accumulation was observed upon repeated dosing.[8]

Studies have also been conducted in specific populations, including individuals with renal and hepatic impairment. In subjects with severe renal impairment, the elimination half-life was prolonged, and clearance was decreased.[10] Similarly, in patients with mild-to-moderate hepatic impairment, this compound exposure was increased.[11]

Phase II and III Studies

This compound has progressed to Phase II clinical trials for pulmonary arterial hypertension (NCT04483115) and a Phase III study for erectile dysfunction (NCT05188989) in China.[3]

Metabolism and Pharmacokinetics

A human mass balance study using radiolabeled [14C]this compound provided detailed insights into its absorption, metabolism, and excretion.[3][4] Following a single 10 mg oral dose, this compound was rapidly absorbed.[4] The drug is extensively metabolized in humans, with 22 metabolites detected in plasma, urine, and feces.[3][4]

The main metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[3][12] The primary enzyme responsible for the oxidative metabolism of this compound is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2E1 and CYP2D6.[3][12] A major metabolite in human plasma is a glucuronide of O-dealkylated this compound.[3][4]

Excretion of the administered radioactivity was nearly complete within 216 hours, with approximately 46.61% recovered in urine and 48.60% in feces.[3][4]

Experimental Protocols

In Vitro PDE5 Inhibition Assay

The inhibitory activity of this compound against PDE5 is determined using a standard in vitro assay. While the specific protocol for this compound is not detailed in the provided results, a general methodology involves incubating the purified PDE5 enzyme with its substrate, cGMP, in the presence of varying concentrations of the inhibitor (this compound). The amount of remaining cGMP or the product, 5'-GMP, is then quantified to determine the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Animal Model of Pulmonary Arterial Hypertension

The efficacy of this compound in an animal model of PAH was assessed in rats. A common method involves inducing PAH in rats by a single subcutaneous injection of monocrotaline. After a period to allow for the development of PAH, the animals are treated with this compound or a vehicle control. The primary endpoint is the measurement of mean pulmonary artery pressure, which is typically assessed via right heart catheterization.

Human Pharmacokinetic Study

A representative human pharmacokinetic study was a single-center, single-dose, open-label study in healthy male volunteers.[4]

-

Participants: Healthy adult males.

-

Dosage: A single oral suspension of 10 mg (100 μCi) of [14C]this compound.[4]

-

Sample Collection: Blood samples were collected at predefined time points post-dose to determine the plasma concentration of this compound and its metabolites. Urine and feces were collected for a specified period to assess the routes and extent of excretion.[3][4]

-

Analysis: Plasma, urine, and fecal samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a radioactive detector to quantify this compound and identify its metabolites.[3][4]

-

Pharmacokinetic Parameters: Standard pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. vigonvita.cn [vigonvita.cn]

- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

TPN171: An In-Depth Technical Guide to its In Vitro Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to vasodilation and other physiological effects. This mechanism of action has positioned this compound as a clinical candidate for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][4] This technical guide provides a comprehensive overview of the in vitro enzymatic activity of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its characterization.

Core Enzymatic Activity Data

The in vitro enzymatic activity of this compound has been characterized by its potent inhibition of PDE5. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

| Compound | PDE5 IC50 (nM) |

| This compound | 0.62 [1][2][3] |

| Sildenafil | 4.31[4][5] |

| Tadalafil | 2.35[4][5] |

Table 1: Comparative PDE5 inhibitory potency of this compound, Sildenafil, and Tadalafil.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. Off-target inhibition can lead to undesirable side effects. This compound has demonstrated a favorable selectivity profile, particularly against other phosphodiesterase (PDE) isoforms such as PDE6 and PDE11. Inhibition of PDE6 is associated with visual disturbances, while PDE11 inhibition can lead to other adverse effects.[5]

| PDE Isoform | This compound Selectivity (Fold vs. PDE5) | Sildenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) |

| PDE6 | 32x [4][5] | 8x[4][5] | - |

| PDE11 | 1610x [4][5] | - | 9x[4][5] |

Table 2: Selectivity of this compound against PDE6 and PDE11 compared to Sildenafil and Tadalafil.

Signaling Pathway

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in vasodilation.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

While the specific, detailed protocols for the in vitro enzymatic assays of this compound are not publicly available in full, a representative methodology can be constructed based on standard industry practices for PDE5 inhibitors. The following are generalized protocols for determining the IC50 and selectivity of a PDE5 inhibitor like this compound.

In Vitro PDE5 Inhibition Assay (Representative Protocol)

This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity.

1. Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

This compound and other test compounds

-

Positive control (e.g., Sildenafil)

-

Binding agent that specifically binds to the fluorescent 5'-GMP product

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE5 enzyme in cold assay buffer to the working concentration.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the microplate.

-

Add 10 µL of the diluted PDE5 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 10 µL of the binding agent.

-

Measurement: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 of this compound.

In Vitro Selectivity Assay (Representative Protocol)

To determine the selectivity of this compound, the in vitro inhibition assay is repeated using a panel of different human recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The assay principle remains the same, with adjustments to the substrate (cAMP or cGMP) and its concentration depending on the specific PDE isoform being tested. The IC50 values obtained for each isoform are then compared to the IC50 value for PDE5 to calculate the selectivity ratio.

Conclusion

This compound is a highly potent and selective inhibitor of PDE5 with an IC50 value in the sub-nanomolar range. Its superior selectivity against PDE6 and PDE11 compared to existing therapies like sildenafil and tadalafil suggests a potentially improved safety profile with a lower risk of certain side effects. The in vitro enzymatic data strongly support the clinical development of this compound for the treatment of pulmonary arterial hypertension and other conditions where PDE5 inhibition is a validated therapeutic strategy. The provided experimental frameworks offer a guide for the continued investigation and characterization of this compound and other novel PDE5 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vigonvita.cn [vigonvita.cn]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

TPN171: A Technical Whitepaper on Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH). Preclinical investigations have demonstrated its significant potential, exhibiting sub-nanomolar potency against PDE5 and high selectivity over other PDE isoforms, suggesting a favorable safety profile. In vivo studies using a validated animal model of PAH have shown that this compound effectively reduces pulmonary arterial pressure. This document provides a comprehensive overview of the core preclinical findings, including detailed experimental methodologies and comparative data, to support further research and development of this compound as a promising therapeutic agent for PAH.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating pulmonary vascular tone. Phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature, degrades cGMP. Inhibition of PDE5 increases intracellular cGMP levels, leading to vasodilation and antiproliferative effects in the pulmonary arteries. This compound is a next-generation PDE5 inhibitor designed for enhanced potency and selectivity.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[1] This inhibition prevents the breakdown of cGMP in the pulmonary arterial smooth muscle cells. The resulting elevation in cGMP levels activates protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation, vasodilation, and a subsequent reduction in pulmonary arterial pressure.[2]

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound in the NO-sGC-cGMP Pathway.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against PDE5 in in vitro enzymatic assays.[3] Its selectivity profile represents a significant improvement over existing PDE5 inhibitors, which may translate to a lower incidence of off-target side effects.

| Compound | PDE5 IC₅₀ (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |

| This compound | 0.62 | 32 | 1610 |

| Sildenafil | 4.31 | 8 | - |

| Tadalafil | 2.35 | - | 9 |

| Table 1: In Vitro Potency and Selectivity of this compound Compared to Sildenafil and Tadalafil.[4][5] |

In Vivo Efficacy in a Pulmonary Arterial Hypertension Model

The efficacy of this compound was evaluated in a well-established preclinical model of PAH induced by monocrotaline (MCT) in rats. Oral administration of this compound resulted in a substantial reduction in mean pulmonary artery pressure, with a significantly lower effective dose compared to sildenafil.[4][5]

| Treatment Group | Dose (mg/kg) | Mean Pulmonary Artery Pressure (mmHg) | Right Ventricular Hypertrophy Index (RVHI) |

| Control | - | Baseline Value | Baseline Value |

| MCT + Vehicle | - | Elevated Value | Elevated Value |

| MCT + this compound | Effective Dose | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

| MCT + Sildenafil | Higher Dose | Reduced vs. Vehicle | Reduced vs. Vehicle |

| Table 2: Summary of In Vivo Efficacy of this compound in the Monocrotaline-Induced PAH Rat Model. (Note: Specific quantitative values from the primary literature were not available in the provided search results; the table reflects the reported outcomes).[4][5] |

Experimental Protocols

In Vitro PDE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various phosphodiesterase isoforms.

Methodology:

-

Enzyme Source: Recombinant human PDE enzymes (e.g., PDE5, PDE6, PDE11) were used.

-

Assay Principle: A common method, such as the PDE-Glo™ Phosphodiesterase Assay, is employed. This assay measures the activity of PDEs by quantifying the amount of remaining cyclic nucleotide (cAMP or cGMP) after incubation with the enzyme.

-

Procedure:

-

A series of dilutions of this compound and reference compounds (sildenafil, tadalafil) were prepared in a suitable buffer (e.g., Tris-HCl).

-

The test compounds were incubated with the specific PDE isozyme in the presence of its substrate (cGMP for PDE5).

-

The reaction was initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction was terminated, and the amount of remaining cGMP was determined using a detection reagent that generates a luminescent signal proportional to the cGMP concentration.

-

The luminescent signal was read using a plate reader.

-

-

Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a vehicle control. The IC₅₀ value was determined by fitting the concentration-response data to a four-parameter logistic equation.

Monocrotaline-Induced Pulmonary Hypertension Rat Model

Objective: To evaluate the in vivo efficacy of this compound in reducing pulmonary artery pressure and right ventricular hypertrophy in a rat model of PAH.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) was administered to induce PAH. The development of PAH typically occurs over several weeks.

-

Treatment Groups:

-

Control group (no MCT, vehicle administration).

-

MCT + vehicle group.

-

MCT + this compound (various dose levels, administered orally).

-

MCT + positive control (e.g., sildenafil, administered orally).

-

-

Treatment Protocol: Daily oral gavage of the assigned treatment was initiated at a predetermined time point after MCT injection (e.g., 14 days) and continued for a specified duration (e.g., 14 days).

-

Hemodynamic Assessment: At the end of the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP), which reflects the pulmonary artery pressure.

-

Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the hearts were excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) were dissected and weighed. The right ventricular hypertrophy index (RVHI) was calculated as the ratio of RV weight to (LV+S) weight.

-

Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Experimental Workflow Diagram

References

- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

TPN171 Modulation of the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor currently under investigation for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction. By selectively targeting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in vascular smooth muscle cells. The resulting increase in intracellular cGMP levels activates downstream signaling cascades that ultimately lead to vasodilation, reduction in pulmonary vascular resistance, and alleviation of PAH symptoms. This technical guide provides an in-depth overview of the mechanism of action of this compound, its modulation of the cGMP signaling pathway, and a summary of its preclinical and clinical data. Detailed experimental protocols for key assays and illustrative diagrams of the signaling pathways are also presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a novel 4(3H)-pyrimidinone derivative that has demonstrated high potency and selectivity for the inhibition of PDE5.[1] It is being developed as a potential therapeutic agent for conditions characterized by impaired cGMP signaling, most notably pulmonary arterial hypertension.[1][2] PAH is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[3] The rationale for using PDE5 inhibitors like this compound in PAH stems from their ability to enhance the vasodilatory effects of the nitric oxide (NO)/cGMP pathway in the pulmonary vasculature.[4][5]

The cGMP Signaling Pathway and this compound's Mechanism of Action

The cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone and blood pressure.[6][7] In vascular smooth muscle cells, the pathway is primarily activated by nitric oxide (NO).[8]

2.1. Canonical cGMP Signaling in Vascular Smooth Muscle:

-

NO Production: Endothelial cells produce NO in response to various stimuli, such as shear stress from blood flow.[8]

-

sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6]

-

PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase I (PKG I).[9][10]

-

Induction of Vasodilation: PKG I phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and vasodilation.[8][10]

2.2. Modulation by this compound:

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing cAMP and/or cGMP.[7] PDE5 is highly expressed in the pulmonary vasculature and is specific for cGMP degradation.[3]

This compound exerts its therapeutic effect by competitively inhibiting the catalytic site of PDE5.[1] This inhibition prevents the breakdown of cGMP, leading to its accumulation within the vascular smooth muscle cells. The elevated cGMP levels amplify the downstream effects of PKG I, resulting in enhanced and sustained vasodilation of the pulmonary arteries.[11] This reduction in pulmonary vascular resistance is the primary mechanism by which this compound alleviates the symptoms of PAH.

References

- 1. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. vigonvita.cn [vigonvita.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

TPN171 Off-Target Effects: An In-Depth Technical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPN171 is a novel, potent, and orally bioavailable phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH).[1][2] As with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides a detailed analysis of the currently available data on the off-target profile of this compound, with a primary focus on its selectivity within the phosphodiesterase (PDE) enzyme family. While comprehensive screening data against a broader range of potential off-targets such as kinases and G-protein coupled receptors (GPCRs) are not publicly available, this document summarizes the key selectivity data for this compound against related PDE isoforms and outlines the standard experimental methodologies employed in such investigations.

Introduction: The Importance of Selectivity for PDE5 Inhibitors

The therapeutic efficacy of this compound in conditions like PAH stems from its inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[3] The human PDE superfamily comprises eleven families (PDE1-11), and cross-reactivity with other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[4][5] Therefore, a high degree of selectivity for PDE5 is a critical attribute for a favorable safety profile.

On-Target Activity and Known Selectivity Profile of this compound

This compound has demonstrated potent inhibitory activity against PDE5, with reported IC50 values in the sub-nanomolar range.[1][4][5] In vitro studies have consistently shown this compound to be a more potent PDE5 inhibitor than the established drugs sildenafil and tadalafil.[4][5]

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized against PDE6 and PDE11, the isoforms most commonly associated with off-target effects of other PDE5 inhibitors. The available data indicates a favorable selectivity profile for this compound compared to sildenafil and tadalafil.

| Compound | PDE5 IC50 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |

| This compound | 0.62 | 32-fold | 1610-fold |

| Sildenafil | 4.31 | 8-fold | - |

| Tadalafil | 2.35 | - | 9-fold |

| Data compiled from multiple sources.[4][5] |

Signaling Pathway of this compound

The intended pharmacological effect of this compound is mediated through the potentiation of the NO/cGMP signaling cascade.

Caption: this compound enhances the NO/cGMP signaling pathway by inhibiting PDE5.

Methodologies for Off-Target Investigation

While specific, detailed experimental protocols for the this compound off-target studies are not fully disclosed in the public literature, this section outlines the standard methodologies for conducting such investigations.

In Vitro Phosphodiesterase Inhibition Assay

A common method to determine the potency and selectivity of a PDE inhibitor is a biochemical assay that measures the enzymatic activity of purified PDE isoforms.

Caption: Workflow for a typical in vitro phosphodiesterase inhibition assay.

Protocol Overview:

-

Preparation: A series of concentrations of the test compound (this compound) are prepared. Purified recombinant human PDE enzymes are dispensed into a multi-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [³H]-cGMP or [³H]-cAMP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.

-

Separation and Detection: The radiolabeled product ([³H]-GMP or [³H]-AMP) is separated from the unreacted substrate. The amount of product is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Broader Off-Target Screening Panels

A comprehensive off-target investigation typically involves screening the compound against large panels of receptors, ion channels, transporters, and enzymes. These are often conducted by specialized contract research organizations (CROs).

-

Kinase Profiling: Given the structural similarities between the ATP-binding pocket of kinases and the active sites of other enzymes, kinase screening is a critical step. A compound like this compound would be tested against a panel of hundreds of kinases (a "kinome scan") to identify any potential off-target kinase inhibition.

-

Safety Pharmacology Panels (e.g., CEREP Panel): These panels assess the interaction of a compound with a wide range of targets known to be implicated in adverse drug reactions. This includes GPCRs, ion channels (including hERG, which is critical for cardiac safety), and transporters.

The lack of publicly available data from such comprehensive screens for this compound represents a gap in the publicly accessible knowledge base for this compound.

Logical Framework for Assessing Off-Target Effects

The assessment of off-target effects is a critical component of preclinical drug development, guiding lead optimization and predicting potential clinical adverse events.

Caption: Relationship between on-target activity, off-target effects, and selectivity.

Conclusion and Future Directions

The available data strongly suggest that this compound is a highly potent and selective PDE5 inhibitor, with a particularly favorable selectivity profile against PDE6 and PDE11 compared to other drugs in its class.[4][5] This high selectivity is a promising indicator of a potentially improved safety profile with a lower incidence of mechanism-based off-target effects such as visual disturbances.

However, a comprehensive evaluation of the off-target profile of this compound requires further investigation beyond the PDE family. The publication of data from broad kinase and safety pharmacology screening panels would provide a more complete picture of its selectivity and potential for off-target liabilities. As this compound progresses through clinical development, the integration of such preclinical data with emerging clinical safety findings will be crucial for a thorough risk-benefit assessment. Researchers and clinicians should remain vigilant for any unexpected adverse events that could indicate previously unidentified off-target interactions.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vigonvita.cn [vigonvita.cn]

- 5. researchgate.net [researchgate.net]

TPN171 Pharmacodynamics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH).[1][2] Preclinical studies in various animal models have been instrumental in elucidating its pharmacodynamic profile, mechanism of action, and therapeutic potential. This guide provides a comprehensive overview of the pharmacodynamics of this compound in these models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Pharmacodynamic Effects in Animal Models

This compound has demonstrated significant efficacy in reducing pulmonary artery pressure and mitigating the pathological hallmarks of pulmonary hypertension in established animal models. The primary models utilized have been the monocrotaline (MCT)-induced and hypoxia-induced pulmonary hypertension in rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of pulmonary hypertension.

Table 1: Effect of TPN171H on Right Ventricular Systolic Pressure (RVSP) in Rat Models of Pulmonary Hypertension

| Animal Model | Treatment Group | Dose (mg/kg/d) | RVSP (mmHg) |

| Hypoxia-Induced PH | Control | - | 25.1 ± 1.5 |

| Hypoxia + Vehicle | - | 42.3 ± 2.1 | |

| Hypoxia + TPN171H | 5 | 33.8 ± 1.9 | |

| Hypoxia + TPN171H | 25 | 28.7 ± 1.6 | |

| Hypoxia + Sildenafil | 25 | 30.2 ± 1.7 | |

| MCT-Induced PH | Control | - | 24.8 ± 1.3 |

| MCT + Vehicle | - | 55.4 ± 3.2 | |

| MCT + TPN171H | 5 | 41.6 ± 2.8 | |

| MCT + TPN171H | 25 | 35.1 ± 2.5 | |

| MCT + Sildenafil | 25 | 38.9 ± 2.9 |

Data extracted from a study on TPN171H in hypoxia and monocrotaline-induced rat models.[3]

Table 2: Effect of TPN171H on Right Ventricle Hypertrophy Index (RVHI) in Rat Models of Pulmonary Hypertension

| Animal Model | Treatment Group | Dose (mg/kg/d) | RVHI (%) |

| Hypoxia-Induced PH | Control | - | 24.1 ± 1.2 |

| Hypoxia + Vehicle | - | 38.7 ± 1.8 | |

| Hypoxia + TPN171H | 5 | 31.5 ± 1.6 | |

| Hypoxia + TPN171H | 25 | 27.3 ± 1.4 | |

| Hypoxia + Sildenafil | 25 | 28.9 ± 1.5 | |

| MCT-Induced PH | Control | - | 23.9 ± 1.1 |

| MCT + Vehicle | - | 45.2 ± 2.3 | |

| MCT + TPN171H | 5 | 35.8 ± 2.1 | |

| MCT + TPN171H | 25 | 30.4 ± 1.9 | |

| MCT + Sildenafil | 25 | 33.7 ± 2.0 |

Data extracted from a study on TPN171H in hypoxia and monocrotaline-induced rat models.[3]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: potent inhibition of PDE5 and suppression of inflammatory pathways.

PDE5 Inhibition and cGMP Signaling

As a selective PDE5 inhibitor, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the pulmonary vasculature.[4] Elevated cGMP levels lead to vasodilation and a reduction in pulmonary vascular resistance and pressure. This compound exhibits a high in vitro potency with an IC50 of 0.62 nM for PDE5.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

TPN171 therapeutic potential for erectile dysfunction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPN171 (also known as TPN171H in its hydrochloride form) is a novel, potent, and highly selective pyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] Preclinical and early clinical data indicate that this compound possesses a robust inhibitory activity against PDE5, superior selectivity over other PDE isoforms compared to first-generation inhibitors, and a favorable pharmacokinetic profile.[1][2] A Phase III clinical trial is currently evaluating its efficacy and safety specifically for erectile dysfunction.[1] This document provides a comprehensive technical overview of the available data on this compound, its mechanism of action, and its therapeutic potential in the context of ED.

Core Mechanism of Action: PDE5 Inhibition

Penile erection is a hemodynamic process mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is triggered by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon sexual stimulation, NO is released from nerve terminals and endothelial cells, activating soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to a decrease in intracellular calcium, causing smooth muscle relaxation, increased blood flow, and penile erection.

Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP within the corpus cavernosum. This compound, as a competitive PDE5 inhibitor, prevents the breakdown of cGMP, thereby potentiating the NO-sGC pathway, prolonging smooth muscle relaxation, and enhancing erectile function in the presence of sexual stimulation.

References

TPN171: An In-Depth Technical Guide on Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][2] Developed by the Shanghai Institute of Materia Medica and Vigonvita Life Sciences Co., Ltd., this compound has demonstrated a promising safety and pharmacokinetic profile in early-stage clinical trials.[2] This technical guide provides a comprehensive overview of the available safety and toxicology data on this compound, with a focus on its mechanism of action, preclinical findings, clinical safety, and pharmacokinetics. The information is intended to support further research and development of this compound.

Mechanism of Action: Selective PDE5 Inhibition

This compound exerts its therapeutic effect through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum and pulmonary vasculature.[3] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[3]

In vitro studies have demonstrated this compound's high potency, with an IC50 of 0.62 nM for PDE5.[4] Notably, this compound exhibits significant selectivity over other PDE isozymes, which is crucial for a favorable side-effect profile. For instance, its selectivity for PDE5 is 32 times higher than for PDE6 (associated with visual disturbances) and 1610 times higher than for PDE11.[5] This selectivity profile suggests a lower risk of off-target effects compared to other PDE5 inhibitors like sildenafil and tadalafil.[5]

Figure 1: this compound Mechanism of Action.

Preclinical Safety and Toxicology

While specific quantitative data from preclinical toxicology studies, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not extensively detailed in publicly available literature, it is reported that TPN171H exhibited "satisfactory safety and pharmacokinetic profiles in rats and dogs" during these evaluations.[3] The preclinical data was sufficient to support the initiation of Phase I clinical trials, with the maximum recommended starting dose (MRSD) of 5 mg and an estimated maximum dose of 50 mg being determined based on these nonclinical findings.[3][5]

Standard preclinical toxicology programs for investigational new drugs typically include:

-

Single-dose toxicity studies: To determine the maximum tolerated dose and identify potential target organs for toxicity.

-

Repeated-dose toxicity studies: In both a rodent and a non-rodent species to evaluate the toxicological profile after repeated administration.

-

Genotoxicity studies: A battery of tests to assess the potential for mutagenicity and clastogenicity.

-

Safety pharmacology studies: To investigate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

-

Reproductive and developmental toxicology studies: To evaluate the potential effects on fertility and embryonic-fetal development.

The successful progression of this compound to clinical trials implies that no prohibitive toxicities were identified during these essential preclinical assessments.

Clinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several Phase I clinical studies involving healthy volunteers, as well as in specific populations with renal and hepatic impairment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following a single oral administration of 10 mg of [14C]this compound in healthy male volunteers, the compound was rapidly absorbed, reaching a peak plasma concentration (Tmax) in approximately 0.67 hours.[2] The terminal half-life (t1/2) was determined to be around 9.89 hours.[2] A study in 63 healthy adults showed a half-life of 8 to 10.9 hours.[6]

Excretion of this compound and its metabolites occurs through both renal and fecal routes, with approximately 46.61% of the radioactive dose recovered in urine and 48.60% in feces over 216 hours.[2] this compound undergoes extensive metabolism, with 22 metabolites identified in human plasma, urine, and feces.[2] The primary metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[7] The cytochrome P450 enzyme CYP3A4 is the main contributor to the oxidative metabolism of this compound.[7]

Figure 2: ADME Workflow for this compound.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been evaluated in single and multiple ascending dose studies. The exposure (AUC and Cmax) was found to be dose-proportional within the 5-30 mg range.[3]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Parameter | 10 mg Dose[2] | 5-30 mg Dose Range[3] |

|---|---|---|

| Tmax (h) | 0.67 | - |

| t1/2 (h) | 9.89 | 8.02 - 10.88 |

| AUC0-∞ (h·ng/mL) | 480 (geometric mean) | Dose-dependent |

| Cmax (ng/mL) | - | Dose-dependent |

Data presented as mean or range.

Special Populations

-

Hepatic Impairment: In individuals with mild to moderate hepatic impairment, the Cmax and AUC of this compound were higher (geometric mean ratios of 1.17-1.20 and 1.45-1.54, respectively) compared to subjects with normal hepatic function.[8] This suggests that a dose adjustment may be necessary for this patient population.[8]

-

Renal Impairment: In subjects with severe renal impairment, the AUC of this compound was increased by approximately 37-38% compared to those with normal renal function, while the Cmax was slightly lower.[9] The elimination half-life was also prolonged.[9]

Food Effect

The administration of this compound with food was found to decrease the Cmax and prolong the Tmax.[3] However, there was no significant effect on the overall exposure (AUC).[3] This suggests that this compound can be taken with or without food, though taking it with a meal may delay the onset of its effect.

Clinical Safety and Tolerability

This compound has been generally well-tolerated in Phase I clinical trials.[3][6]

Single and Multiple Ascending Dose Studies

In a study with 63 healthy adults receiving single and multiple doses of TPN171H (5 mg to 30 mg), the most commonly reported treatment-related adverse events were consistent with the known side effects of PDE5 inhibitors.[6] These included:

-

Spontaneous erections in males

-

Dizziness

-

Headache and head discomfort

-

Nasal obstruction

-

Palpitations

-

Flushing

-

Nausea

Importantly, no participants withdrew from the study due to adverse events.[6] Unlike sildenafil, TPN171H did not show any significant impact on general blood pressure or color discrimination, highlighting its high selectivity for PDE5.[3][6]

Table 2: Summary of Common Adverse Events in a Phase I Study of TPN171H

| Adverse Event | Frequency | Severity |

|---|---|---|

| Spontaneous Erections | Common | Mild |

| Dizziness | Common | Mild |

| Headache/Head Discomfort | Common | Mild |

| Nasal Obstruction | Common | Mild |

| Palpitations | Common | Mild |

| Flushing | Common | Mild |

| Nausea | Common | Mild |

Based on data from a Phase 1 trial in 63 healthy adults.[6]

Safety in Special Populations

In studies involving participants with hepatic or renal impairment, all reported adverse events were non-serious, and no subjects discontinued the trials due to these events.[8][9]

Experimental Protocols

Human Pharmacokinetics, Mass Balance, and Metabolism Study

-

Study Design: A single-center, single-dose, non-randomized, open-label study.[2]

-

Participants: Six healthy Chinese male volunteers.[2]

-

Intervention: A single oral suspension of 10 mg (100 µCi) of [14C]this compound.[2]

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points up to 216 hours post-dose.[2]

-

Analytical Methods: Radioactivity in samples was measured using a liquid scintillation counter. Metabolite profiling and identification were conducted using a radioactive detector combined with a high-resolution mass spectrometer.[2] Pharmacokinetic parameters were estimated using WinNonlin software.[2]

Phase I Safety, Tolerability, and Pharmacokinetics Study

-

Study Design: A three-part study consisting of a single ascending-dose (SAD) component, a food-effect component, and a multiple ascending-dose (MAD) component. The SAD and MAD parts were randomized, double-blind, and placebo-controlled.[3]

-

Participants: A total of 63 healthy adult subjects.[3]

-

Intervention: Oral tablets of TPN171H at doses ranging from 5 mg to 30 mg, or placebo.[3][6]

-

Safety Assessments: Included monitoring of vital signs, physical examinations, clinical laboratory tests, 12-lead ECGs, and recording of adverse events.[5]

-

Pharmacokinetic Assessments: Blood samples were collected at designated time points for the analysis of this compound plasma concentrations using a validated LC-MS/MS method.[3]

Conclusion

This compound is a promising new PDE5 inhibitor with a favorable pharmacokinetic and safety profile observed in early clinical development. Its high selectivity for PDE5 suggests a potential for fewer off-target side effects compared to existing therapies. The clinical data to date indicates that this compound is generally well-tolerated, with a predictable and manageable side-effect profile consistent with its mechanism of action. Further clinical investigation in larger patient populations is warranted to fully establish its efficacy and long-term safety for the treatment of pulmonary arterial hypertension and other potential indications. The lack of publicly available detailed preclinical toxicology data underscores the need for transparency in drug development to facilitate a comprehensive understanding of a new chemical entity's safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cinmed.me [cinmed.me]

- 8. Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of TPN171 in a Pulmonary Arterial Hypertension (PAH) Rat Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo study to evaluate the efficacy of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in a monocrotaline (MCT)-induced rat model of Pulmonary Arterial Hypertension (PAH).

This compound has demonstrated significant therapeutic potential in preclinical studies by not only targeting the PDE5 pathway but also exerting anti-inflammatory effects.[1] This document outlines the necessary procedures for inducing PAH in rats, administering this compound, and assessing its impact on key disease indicators.

Introduction to this compound

This compound is a novel, orally bioavailable PDE5 inhibitor with an IC50 of 0.62 nM.[2] It is being developed for the treatment of PAH.[2] Preclinical studies have shown that this compound possesses a longer-lasting effect compared to sildenafil in animal models.[3] Its mechanism of action involves the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the pulmonary vascular smooth muscle cells, resulting in vasodilation. Additionally, TPN171H, the hydrochloride form of this compound, has been shown to alleviate pulmonary hypertension by inhibiting inflammation through the suppression of the NLRP3 inflammasome.[1]

Monocrotaline (MCT)-Induced PAH Rat Model

The MCT-induced PAH model is a widely used and well-characterized model for preclinical evaluation of PAH therapies due to its simplicity and reproducibility.[4][5] A single injection of MCT, a pyrrolizidine alkaloid, causes endothelial damage in the pulmonary vasculature, leading to a cascade of events that mimic human PAH, including increased pulmonary vascular resistance, right ventricular hypertrophy, and ultimately right heart failure.[4][5]

Experimental Design and Protocols

This section details the step-by-step protocols for inducing PAH, preparing and administering this compound, and evaluating the therapeutic outcomes.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats are commonly used for this model.[6]

-

Weight: 200-250 g at the start of the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Induction of Pulmonary Arterial Hypertension

PAH is induced by a single administration of monocrotaline.

-

Preparation of MCT Solution: Dissolve monocrotaline (Sigma-Aldrich or equivalent) in sterile 0.9% saline, slightly acidified with HCl to a pH of 7.4, to a final concentration of 60 mg/mL.

-

Induction: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.[6]

-

Timeline: Rats typically develop significant PAH within 3 to 4 weeks after MCT injection.[4][7]

This compound Treatment Protocol

Treatment with this compound can be initiated either prophylactically (starting at the time of MCT injection) or therapeutically (starting after the establishment of PAH, e.g., 2 weeks post-MCT).

-

This compound Preparation: TPN171H (hydrochloride form) is recommended for oral administration. Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dosing: Based on preclinical studies, oral administration of TPN171H at doses of 5 mg/kg/day and 25 mg/kg/day has been shown to be effective.[1] A vehicle control group and a positive control group (e.g., sildenafil at 25 mg/kg/day) should be included.[1]

-

Administration: Administer the prepared TPN171H suspension or vehicle once daily via oral gavage.

Experimental Groups

A typical study design would include the following groups:

| Group ID | Group Name | Treatment |

| 1 | Control | Saline injection + Vehicle (e.g., 0.5% CMC) |

| 2 | MCT-Vehicle | MCT injection (60 mg/kg) + Vehicle |

| 3 | MCT-TPN171 (Low Dose) | MCT injection (60 mg/kg) + TPN171H (5 mg/kg/day) |